Product packaging for Z-Ile-his-OH(Cat. No.:)

Z-Ile-his-OH

Cat. No.: B1639084
M. Wt: 402.4 g/mol
InChI Key: ANMQWJBATIWADO-JQFCIGGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Characterization of Benzyloxycarbonyl-Isoleucyl-Histidine

Molecular Configuration and Stereochemical Analysis

The molecular architecture of Benzyloxycarbonyl-Isoleucyl-Histidine demonstrates sophisticated stereochemical complexity arising from the presence of multiple chiral centers and the specific spatial arrangement of its constituent amino acid residues. The compound exhibits a molecular formula of C₂₀H₂₆N₄O₅ with a corresponding molecular weight of 402.444 daltons, reflecting the integration of the benzyloxycarbonyl protecting group with the isoleucine-histidine dipeptide backbone. The stereochemical configuration is particularly notable due to the presence of three defined stereochemical centers, contributing to the overall three-dimensional structure and biological activity of the molecule.

The spatial arrangement of the molecule involves the characteristic extended conformation typical of dipeptide structures, where the backbone adopts specific dihedral angles that influence the overall molecular geometry. The isoleucine residue, with its branched aliphatic side chain, contributes significant steric considerations to the molecular conformation, while the histidine residue introduces aromatic character through its imidazole ring system. The benzyloxycarbonyl protecting group extends the molecular framework, providing additional aromatic character and influencing the overall hydrophobic-hydrophilic balance of the compound. This configuration results in a molecule with distinct chemical properties that are reflected in its spectroscopic behavior and crystallographic characteristics.

International Union of Pure and Applied Chemistry Nomenclature and Simplified Molecular-Input Line-Entry System/International Chemical Identifier Representations

The systematic nomenclature of Benzyloxycarbonyl-Isoleucyl-Histidine follows International Union of Pure and Applied Chemistry conventions, resulting in the formal designation as (2S)-3-(1H-imidazol-5-yl)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid. This comprehensive nomenclature captures the complete stereochemical and structural information of the molecule, including the specific configuration of each chiral center and the connectivity between the constituent amino acid residues.

The Simplified Molecular-Input Line-Entry System representation of the compound is expressed as O=C(C@HNC(=O)OCC1C=CC=CC=1)NC@HCC1=CN=CN1, which provides a linear textual representation of the molecular structure that can be processed by computational chemistry software. The International Chemical Identifier string, InChI=1S/C20H26N4O5/c1-3-13(2)17(24-20(28)29-11-14-7-5-4-6-8-14)18(25)23-16(19(26)27)9-15-10-21-12-22-15/h4-8,10,12-13,16-17H,3,9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t13-,16-,17-/m0/s1, contains additional stereochemical information and hydrogen connectivity details that enable precise structural reconstruction.

The International Chemical Identifier Key, ANMQWJBATIWADO-JQFCIGGWSA-N, serves as a compact, fixed-length identifier that uniquely represents the molecular structure and can be used for database searches and chemical informatics applications. These various representations collectively provide multiple levels of structural information, from human-readable systematic names to machine-processable identifiers that facilitate computational analysis and database management in chemical research applications.

Crystallographic and Conformational Studies

Crystallographic investigations of protected dipeptides similar to Benzyloxycarbonyl-Isoleucyl-Histidine have revealed important insights into the solid-state packing arrangements and molecular conformations adopted by these compounds. Research on related benzyloxycarbonyl-protected dipeptides, such as Benzyloxycarbonyl-Alanyl-Isoleucine, has demonstrated that these molecules crystallize in orthorhombic space groups and exhibit extended backbone conformations with specific dihedral angles. The isoleucine residue typically adopts an extended conformation with torsion angles of approximately φ = -133.4° and ψ = 144.6°, which represents a significant deviation from the fully extended conformation but remains within energetically favorable regions of the Ramachandran plot.

The presence of the benzyloxycarbonyl protecting group introduces additional structural considerations in the crystallographic packing, as these aromatic systems can participate in π-π stacking interactions and contribute to the overall stability of the crystal lattice. Hydrogen bonding patterns between the peptide backbone and side chain functional groups create extended networks that stabilize the three-dimensional crystal structure. The histidine residue, with its imidazole ring system, can participate in both hydrogen bond donor and acceptor interactions, potentially influencing the overall packing arrangement and intermolecular interactions within the crystal structure.

Conformational analysis reveals that the backbone conformation of benzyloxycarbonyl-protected dipeptides typically comprises nine main-chain atoms from the carbonyl group of the protecting group to the carboxy-terminal carbon atom. This backbone arrangement shows remarkable consistency across different dipeptide sequences, with average root-mean-square deviations of less than 1 Angstrom when compared to structurally related compounds. The conformational preferences observed in crystallographic studies provide valuable insights into the preferred spatial arrangements of these molecules and contribute to understanding their behavior in solution and biological systems.

Spectroscopic Profiling

The spectroscopic characterization of Benzyloxycarbonyl-Isoleucyl-Histidine encompasses multiple analytical techniques that provide complementary information about the molecular structure, electronic properties, and dynamic behavior of the compound. Nuclear magnetic resonance spectroscopy offers detailed insights into the local chemical environment of individual atoms, while infrared and ultraviolet-visible spectroscopy provide information about functional group characteristics and electronic transitions. The integration of these spectroscopic methods creates a comprehensive analytical profile that enables precise structural identification and quality assessment of the compound.

Spectroscopic analysis is particularly valuable for confirming the structural integrity of the peptide bonds, the presence and orientation of the benzyloxycarbonyl protecting group, and the chemical environment of the histidine imidazole ring system. The multiple aromatic systems present in the molecule, including both the benzyloxycarbonyl phenyl ring and the histidine imidazole ring, contribute distinct spectroscopic signatures that can be used for analytical purposes. Additionally, the various functional groups present in the molecule, including amide bonds, carboxylic acid functionality, and aromatic systems, each contribute characteristic spectroscopic features that collectively define the molecular fingerprint of the compound.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopic analysis of Benzyloxycarbonyl-Isoleucyl-Histidine reveals characteristic signal patterns that reflect the diverse chemical environments present within the molecular structure. Proton nuclear magnetic resonance spectroscopy typically shows distinct signals corresponding to the aromatic protons of the benzyloxycarbonyl protecting group, appearing in the range of 7.20-7.80 parts per million, which is characteristic of substituted benzene ring systems. The methylene protons of the benzyloxycarbonyl group typically appear as a singlet around 5.10-5.30 parts per million, reflecting their benzylic position and the influence of the adjacent aromatic ring system.

The isoleucine residue contributes several characteristic signals to the proton nuclear magnetic resonance spectrum, including the alpha proton appearing as a multiplet around 4.20-4.30 parts per million, while the beta and gamma methyl groups produce distinct patterns in the aliphatic region between 0.80-1.20 parts per million. The isoleucine side chain methylene protons typically appear as complex multiplets in the 1.60-2.10 parts per million region, reflecting the branched nature of the amino acid side chain. The histidine residue contributes distinctive signals from its imidazole ring protons, which typically appear in the 6.80-8.20 parts per million range, depending on the protonation state and chemical environment of the ring system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbons of the peptide bonds and carboxylic acid functionality appearing in the 170-175 parts per million region. The aromatic carbons of both the benzyloxycarbonyl group and the histidine imidazole ring contribute signals in the 120-140 parts per million range, while the aliphatic carbons of the isoleucine side chain appear in the 10-35 parts per million region. The integration patterns and coupling constants observed in the nuclear magnetic resonance spectra provide additional confirmation of the molecular structure and can be used to assess the purity and identity of the compound.

Infrared and Ultraviolet-Visible Spectral Features

Infrared spectroscopic analysis of Benzyloxycarbonyl-Isoleucyl-Histidine reveals characteristic absorption bands that correspond to the various functional groups present within the molecular structure. The peptide amide bonds contribute strong absorption bands in the 1620-1680 cm⁻¹ region, corresponding to the amide I carbonyl stretching vibrations, while the amide II bands appear in the 1520-1580 cm⁻¹ range, arising from the combination of carbon-nitrogen stretching and nitrogen-hydrogen bending vibrations. The carboxylic acid functionality of the carboxy-terminal histidine residue contributes a broad absorption band in the 1700-1750 cm⁻¹ region, characteristic of the carbonyl stretching vibration of carboxylic acids.

The benzyloxycarbonyl protecting group contributes several distinctive infrared absorption features, including aromatic carbon-hydrogen stretching vibrations in the 3020-3080 cm⁻¹ region and aromatic carbon-carbon stretching vibrations in the 1450-1600 cm⁻¹ range. The urethane carbonyl group of the benzyloxycarbonyl protection produces a characteristic absorption band around 1720-1740 cm⁻¹, which can be distinguished from the peptide amide carbonyls by its higher frequency. The presence of nitrogen-hydrogen stretching vibrations from the amide groups typically appears as broad absorptions in the 3200-3400 cm⁻¹ region, often overlapping with any residual water or hydrogen bonding interactions.

Ultraviolet-visible spectroscopic analysis reveals absorption features corresponding to the aromatic chromophores present in the molecule, particularly the benzyloxycarbonyl phenyl ring and the histidine imidazole system. The benzyloxycarbonyl group typically exhibits absorption maxima around 254-260 nanometers, characteristic of substituted benzene derivatives. The histidine imidazole ring contributes additional absorption features in the 200-220 nanometer range, with the exact position and intensity dependent on the protonation state and chemical environment of the imidazole ring. The molar extinction coefficients of these absorption bands provide quantitative information that can be used for concentration determination and purity assessment of the compound in solution.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O5 B1639084 Z-Ile-his-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H26N4O5

Molecular Weight

402.4 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C20H26N4O5/c1-3-13(2)17(24-20(28)29-11-14-7-5-4-6-8-14)18(25)23-16(19(26)27)9-15-10-21-12-22-15/h4-8,10,12-13,16-17H,3,9,11H2,1-2H3,(H,21,22)(H,23,25)(H,24,28)(H,26,27)/t13-,16-,17-/m0/s1

InChI Key

ANMQWJBATIWADO-JQFCIGGWSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)OCC2=CC=CC=C2

sequence

IH

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Hydrophobicity : Z-Ile-OH and Z-Phe-OH exhibit lower solubility than Z-D-His-OH due to aliphatic (Ile) and aromatic (Phe) side chains, respectively. The imidazole group in Z-D-His-OH enhances polarity .

Stereochemistry : Z-D-His-OH (D-configuration) may exhibit altered biological activity compared to L-His-containing analogs like Z-Ile-His-OH, impacting receptor binding or enzyme recognition .

Key Observations:

  • Coupling Efficiency : Z-protected compounds generally require carbodiimide reagents (e.g., EDC·HCl) and activators (e.g., HOBt) for amide bond formation. Reaction times vary based on steric hindrance; Z-Phe-OH requires longer synthesis than Z-Ile-OH .

Key Observations:

  • GI Absorption : Z-Phe-OH’s high absorption correlates with its lipophilic phenyl group, whereas Z-D-His-OH’s polarity reduces absorption .
  • Safety : All Z-protected compounds share skin/eye irritation hazards (H315-H319-H335), necessitating proper handling .

Preparation Methods

Serine/Thiol Proteinase-Mediated Coupling

Enzymatic peptide synthesis offers advantages such as mild reaction conditions and minimal racemization. As demonstrated in the patent by, serine or thiol proteinases like papain or stem bromelain catalyze the condensation of N-protected amino acids with amino acid esters. For this compound synthesis, the protocol involves:

  • Reaction Setup : Combining N-benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) with L-histidine ethyl ester (His-OEt) in a citric acid buffer (pH 5.5–8.5).
  • Enzyme Activation : Adding 50–300 mg of enzyme per mmol of His-OEt alongside 0.2–1.0 ml of 2-mercaptoethanol to maintain catalytic activity.
  • Incubation : Stirring at 30–40°C for 12–24 hours, during which the product precipitates due to low solubility.
  • Isolation : Filtering the precipitate and sequential washing with aqueous citric acid, ammonia, and water to remove unreacted starting materials.

Key Data :

  • Yield : 48–67% crude product.
  • Purity : High purity (>90%) confirmed via recrystallization from ethanol/ether mixtures.

Chemical Synthesis Strategies

Acetylene Ether-Mediated Coupling

The patent by describes a chemical method using acetylene ethers to activate carboxyl groups for nucleophilic attack by amine components. The synthesis of this compound proceeds as follows:

  • Activation : Mixing Z-Ile-OH with 1.2 equivalents of acetylene ether (e.g., ethyl propiolate) in dichloromethane.
  • Coupling : Adding L-histidine benzyl ester (His-OBzl) and stirring at 25°C for 2–4 hours.
  • Deprotection : Removing the benzyl ester via hydrogenolysis (H₂/Pd-C) to yield this compound.

Key Data :

  • Yield : 27–51% after recrystallization.
  • Side Reactions : Minimal racemization (<2%) due to the absence of strong acids/bases.

Mixed Carbonic Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a reactive mixed anhydride:

  • Anhydride Formation : Treating Z-Ile-OH with isobutyl chloroformate and N-methylmorpholine at -15°C.
  • Coupling : Adding His-OtBu (tert-butyl ester) to form Z-Ile-His-OtBu.
  • Deprotection : Cleaving the tert-butyl group with trifluoroacetic acid (TFA).

Key Data :

  • Yield : 60–75% after HPLC purification.
  • Purity : >95% by analytical HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

Solution-Phase Peptide Synthesis

Stepwise Elongation

The PMC study outlines a solution-phase synthesis applicable to this compound:

  • Protection : Z-Ile-OH is pre-activated as a pentafluorophenyl ester.
  • Coupling : Reacting with His-OBzl in dimethylformamide (DMF) using 1-hydroxybenzotriazole (HOBt) as a coupling agent.
  • Global Deprotection : Catalytic hydrogenation removes the benzyl group.

Key Data :

  • Reaction Time : 6–8 hours at 0°C.
  • Yield : 68% after column chromatography (silica gel, ethyl acetate/hexane).

Purification and Characterization

Recrystallization and Chromatography

Crude this compound is purified via:

  • Recrystallization : Dissolving in hot methanol, treating with activated carbon, and cooling to induce crystallization.
  • Ion Exchange : Washing with 0.5 N HCl and 7% ammonia to remove ionic impurities.

Spectroscopic Analysis

IR Spectroscopy :

  • Amide I (C=O stretch): 1643–1675 cm⁻¹.
  • Ester C=O (if present): 1748 cm⁻¹.

¹H NMR (DMSO-d₆) :

  • Z-group aromatic protons: δ 7.28–7.35 (m, 5H).
  • Histidine imidazole: δ 8.45 (s, 1H), 7.12 (s, 1H).
  • Isoleucine side chain: δ 0.85–0.92 (m, 6H).

Comparative Analysis of Methods

Parameter Enzymatic Acetylene Ether Mixed Anhydride
Yield (%) 48–67 27–51 60–75
Reaction Time (h) 12–24 2–4 6–8
Racemization Risk <1% <2% 3–5%
Scalability Industrial Lab-scale Lab-scale

Q & A

Q. What are the established protocols for synthesizing Z-Ile-his-OH, and how can researchers ensure reproducibility?

Methodological Answer:

  • Synthesis Steps : Use solid-phase peptide synthesis (SPPS) with benzyloxycarbonyl (Z) as the N-terminal protecting group. Deprotection and cleavage should follow optimized protocols for tert-butyl-based side-chain protection.
  • Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA) for separation. Monitor purity via UV absorbance at 220 nm.
  • Characterization : Validate identity using ESI-MS or MALDI-TOF for mass confirmation and 1^1H/13^13C NMR for structural elucidation.
  • Reproducibility : Document all steps in alignment with NIH preclinical reporting guidelines, including solvent ratios, reaction times, and purification thresholds .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and stability?

Methodological Answer:

  • Purity Assessment : Use HPLC (≥95% purity threshold) coupled with tandem mass spectrometry for trace impurity detection.
  • Stability Testing : Conduct accelerated stability studies under varying pH (3–9), temperatures (4°C–40°C), and humidity conditions. Analyze degradation products via LC-MS and compare against reference standards.
  • Data Validation : Cross-reference results with published spectral libraries and ensure compliance with ICH guidelines for analytical method validation .

Q. How should researchers design experiments to evaluate this compound’s stability in physiological buffers?

Methodological Answer:

  • Experimental Setup : Prepare simulated physiological buffers (e.g., PBS at pH 7.4, 37°C). Incubate this compound at 0.1–1 mM concentrations.
  • Sampling Intervals : Collect aliquots at 0, 6, 12, 24, and 48 hours. Quench reactions via flash-freezing.
  • Analysis : Quantify intact compound using HPLC-UV and track degradation kinetics. Apply Arrhenius modeling for shelf-life extrapolation.
  • Controls : Include blank buffers and spiked recovery samples to assess matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Systematic Review : Conduct a meta-analysis of existing studies, categorizing data by assay type (e.g., enzyme inhibition, cell viability), concentrations tested, and experimental conditions. Use statistical tools (e.g., funnel plots) to identify outliers or publication bias .
  • Replication : Reproduce conflicting assays under standardized conditions, controlling for variables like buffer composition, cell line passage number, and compound solubility.
  • Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate binding affinities independently .

Q. What strategies optimize this compound’s synthesis yield in SPPS while minimizing side reactions?

Methodological Answer:

  • Coupling Efficiency : Pre-activate Fmoc-Ile-OH and Fmoc-His(Trt)-OH with HBTU/DIPEA in DMF for 5 minutes before coupling. Monitor completion via Kaiser test.
  • Side-Reaction Mitigation : Use 2% hydrazine in DMF to remove diketopiperazine byproducts. Optimize resin swelling by pre-washing with DCM/DMF (3:1).
  • Yield Improvement : Screen alternative coupling reagents (e.g., PyBOP) or microwave-assisted synthesis for accelerated reaction kinetics .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for this compound’s mechanism of action?

Methodological Answer:

  • Feasibility : Prioritize in vitro assays (e.g., fluorescence polarization) over costly in vivo models for initial screening.
  • Novelty : Investigate understudied targets (e.g., histidine decarboxylase) rather than well-characterized enzymes.
  • Ethical Compliance : Use computational docking (e.g., AutoDock Vina) to reduce animal testing in preliminary studies.
  • Relevance : Align hypotheses with therapeutic gaps, such as antimicrobial resistance or neurodegenerative diseases .

Q. What methodologies enable robust meta-analysis of this compound’s pharmacokinetic data across preclinical studies?

Methodological Answer:

  • Data Harmonization : Extract parameters (e.g., Cmax_{max}, t1/2_{1/2}) from studies and normalize units. Use PRISMA guidelines for systematic data inclusion/exclusion.
  • Statistical Modeling : Apply mixed-effects models to account for interspecies variability (e.g., murine vs. primate data) and assay heterogeneity.
  • Bias Adjustment : Adjust for publication bias using Egger’s regression or trim-and-fill analysis. Validate findings via sensitivity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.